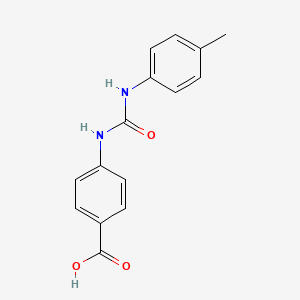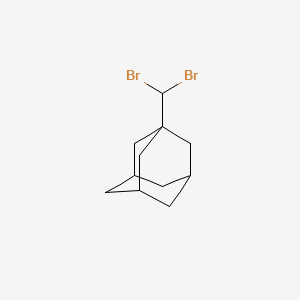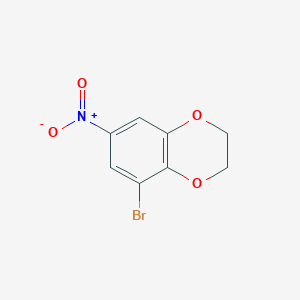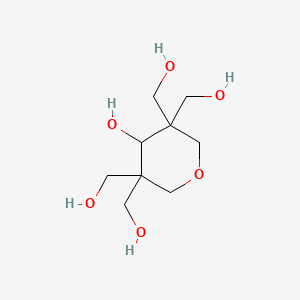
Carbobenzyloxy-DL-norleucylglycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-DL-norleucylglycine ethyl ester typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group. This protection is achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base . The esterification process involves the reaction of the protected amino acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
the general principles of esterification and protection of amino groups are applicable .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-DL-norleucylglycine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Substitution: Various nucleophiles, such as alcohols or amines, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines and benzyl alcohol.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Carbobenzyloxy-DL-norleucylglycine ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving peptide synthesis and modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: Limited use in industrial applications, primarily in research and development.
Mechanism of Action
The mechanism of action of carbobenzyloxy-DL-norleucylglycine ethyl ester involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis . The carbobenzyloxy group is stable under various conditions but can be selectively removed through reduction reactions . This selective protection and deprotection allow for precise control over the synthesis of complex peptides and other molecules .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-L-leucylglycine ethyl ester
- Carbobenzyloxy-glycyl-glycine ethyl ester
- Carbobenzyloxy-DL-norvalylglycyl-DL-tyrosine methyl ester
- Carbobenzyloxy-DL-serine methyl ester
Uniqueness
Carbobenzyloxy-DL-norleucylglycine ethyl ester is unique due to its specific structure, which includes the norleucine residue. This structure provides distinct properties and reactivity compared to other similar compounds . Its use in research allows for the synthesis of specific peptides and molecules that are not easily accessible through other means .
Properties
CAS No. |
92235-13-7 |
|---|---|
Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[2-(phenylmethoxycarbonylamino)hexanoylamino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-3-5-11-15(17(22)19-12-16(21)24-4-2)20-18(23)25-13-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
IECNGONADCIGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)OCC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)




![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)






